molecular formula C11H12O5 B2827413 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one CAS No. 1362126-00-8

4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one

Cat. No.: B2827413
CAS No.: 1362126-00-8
M. Wt: 224.212
InChI Key: MJPSOCVCUXUXLP-UHFFFAOYSA-N
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Description

4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is a complex organic compound with the molecular formula C({11})H({12})O(_{5}).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one typically involves multi-step organic reactions. One common method starts with the condensation of appropriate phenolic compounds with aldehydes under acidic or basic conditions to form the isochromene core. Subsequent hydroxylation and methylation steps introduce the hydroxy and methoxy groups at the desired positions .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts to increase yield and reduce reaction times. Techniques such as continuous flow synthesis can be used to scale up the production while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions can produce a variety of functionalized isochromenes .

Scientific Research Applications

4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and other proteins. The compound’s hydroxyl and methoxy groups play crucial roles in its binding affinity and specificity, influencing pathways related to oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Uniqueness: 4,8-Dihydroxy-6-methoxy-3-methyl-3,4-dihydro-1h-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

4,8-dihydroxy-6-methoxy-3-methyl-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-5-10(13)7-3-6(15-2)4-8(12)9(7)11(14)16-5/h3-5,10,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJPSOCVCUXUXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C(=CC(=C2)OC)O)C(=O)O1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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